BenchChemオンラインストアへようこそ!

2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one

Lipophilicity ADME CNS drug design

2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one (CAS 1936143-23-5; molecular formula C₁₃H₂₅NO; MW 211.34 g/mol) is a disubstituted piperidine building block bearing a sterically hindered pivaloyl-equivalent ketone side chain at the piperidine 2-position and a methyl substituent at the piperidine 4-position. The compound belongs to the broader class of piperidine-containing scaffolds, which represent the single most prevalent heterocyclic framework among U.S.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
Cat. No. B13066928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C(C)C(=O)C(C)(C)C
InChIInChI=1S/C13H25NO/c1-9-6-7-14-11(8-9)10(2)12(15)13(3,4)5/h9-11,14H,6-8H2,1-5H3
InChIKeyZTGUOYWRWLSXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one: Physicochemical Identity and Comparator Landscape for Research Procurement


2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one (CAS 1936143-23-5; molecular formula C₁₃H₂₅NO; MW 211.34 g/mol) is a disubstituted piperidine building block bearing a sterically hindered pivaloyl-equivalent ketone side chain at the piperidine 2-position and a methyl substituent at the piperidine 4-position . The compound belongs to the broader class of piperidine-containing scaffolds, which represent the single most prevalent heterocyclic framework among U.S. FDA-approved small-molecule pharmaceuticals [1]. Its closest commercially available analogs include the des-methyl variant 2,2-dimethyl-4-(piperidin-2-yl)pentan-3-one (CAS 1935094-21-5), the core 2,2-dimethylpiperidin-4-one (CAS 858264-10-5), the oxolane ring-containing analog (CAS 1880803-58-6), and the parent amine 4-methylpiperidine (CAS 626-58-4). Critically, publicly available peer-reviewed quantitative biological activity data for this specific compound are extremely limited at the time of writing; the differentiation evidence presented herein therefore relies primarily on computed and experimentally predicted physicochemical properties that govern suitability for specific research applications .

Why 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one Cannot Be Replaced by In-Class Piperidine Building Blocks Without Experimental Re-Validation


Piperidine-based building blocks with superficially similar structures can exhibit substantially divergent physicochemical profiles that alter their performance in medicinal chemistry campaigns, fragment-based drug discovery, and synthetic route development. The 4-methyl substitution on the piperidine ring of the target compound increases calculated LogP by approximately 0.25 log units relative to the des-methyl analog, while the pivaloyl-type ketone confers steric hindrance distinct from N-acylated or piperidin-4-one congeners . These differences are non-trivial: a ΔLogP of 0.25 can shift predicted membrane permeability and CNS penetration, and the steric environment around the ketone directly influences reactivity toward nucleophiles, Grignard reagents, and reductive amination conditions [1]. Substituting a close analog without re-optimizing reaction conditions or reassessing ADME predictions risks synthetic failure, altered pharmacokinetic profiles in derived lead compounds, and non-reproducible biological screening results. The quantitative comparisons below establish where this compound occupies a distinct position in the relevant chemical space.

2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one: Quantitative Differentiation Evidence Against Four Closest Structural Comparators


Enhanced Lipophilicity (LogP 2.63) Versus Des-Methyl Analog (LogP 2.38): ΔLogP +0.25 Drives Differential Membrane Partitioning Predictions

The target compound exhibits a calculated LogP of 2.6258, compared with 2.3798 for the des-methyl analog 2,2-dimethyl-4-(piperidin-2-yl)pentan-3-one, representing a ΔLogP of +0.246 . Both values were computed using the same algorithmic method and reported by the same supplier, enabling direct cross-compound comparison. A LogP difference of approximately 0.25 is considered practically meaningful in medicinal chemistry optimization, as it can correspond to a measurable shift in membrane permeability, plasma protein binding, and volume of distribution [1].

Lipophilicity ADME CNS drug design Lead optimization

Lipophilicity Gap of +1.26 LogP Units Over Oxolane Analog: Differentiating Ketone Scaffolds for CNS Versus Peripheral Target Programs

Compared with the oxolane-containing analog 2,2-dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one (CAS 1880803-58-6; LogP = 1.3686), the target compound is substantially more lipophilic by +1.257 log units . Additionally, the target compound has a lower topological polar surface area (TPSA = 29.1 Ų) versus the oxolane analog (TPSA = 38.33 Ų), and one fewer hydrogen-bond acceptor (2 vs. 3) . A TPSA below 60 Ų and fewer H-bond acceptors are both associated with improved passive blood-brain barrier penetration potential [1].

Lipophilicity Scaffold selection Oxolane vs pentanone CNS penetration

Constrained Rotatable Bond Profile (2 Bonds) Versus Extended Analogs: Conformational Pre-organization for Fragment-Based Drug Design

The target compound contains only 2 rotatable bonds (excluding the conformationally constrained piperidine ring), which is identical to the des-methyl analog and lower than many extended piperidine building blocks . This low rotatable bond count, combined with the steric bulk of the gem-dimethyl pivaloyl ketone and the 4-methylpiperidine ring, results in a relatively rigid, three-dimensional scaffold. Piperidine-based fragments with defined 3D shapes and limited conformational flexibility are increasingly valued in fragment-based drug discovery (FBDD) for generating high-quality hits with favorable entropic binding profiles [1].

Conformational restriction Fragment-based drug discovery 3D fragments Rotatable bonds

LogP Shift of +1.2–1.3 Units Over Parent 4-Methylpiperidine: The Pivaloyl Ketone Side Chain as a Lipophilicity Handle

The target compound can be conceptualized as 4-methylpiperidine (CAS 626-58-4; LogP ≈ 1.32–1.42) elaborated with a 2,2-dimethyl-3-oxo-pentyl (pivaloyl ketone) side chain at the piperidine 2-position. This structural elaboration increases LogP by approximately 1.2–1.3 log units while maintaining the secondary amine hydrogen-bond donor . The resulting LogP of 2.63 falls within the optimal range for oral drug-like molecules (typically LogP 1–3), whereas the parent 4-methylpiperidine (LogP ~1.3) is at the lower boundary of drug-like lipophilicity [1].

Building block derivatization LogP modulation Side chain SAR 4-Methylpiperidine

Sterically Hindered Ketone Reactivity: Differential Synthetic Utility Versus Unhindered Piperidinone Building Blocks

The carbonyl group in the target compound is flanked by a tert-butyl group (C(C)(C)C), creating a sterically hindered pivaloyl-type ketone environment . In contrast, 2,2-dimethylpiperidin-4-one (CAS 858264-10-5) presents an unhindered cyclic ketone, and 1-pivaloylpiperidine presents an amide rather than a ketone . Sterically hindered ketones exhibit reduced reactivity toward nucleophilic addition compared to unhindered ketones, enabling chemoselective transformations in the presence of less hindered electrophiles. The pivaloyl group is a well-established motif in prodrug design (e.g., pivaloyloxymethyl prodrugs) and as a protecting group due to its steric and electronic properties [1].

Ketone reactivity Steric hindrance Pivaloyl ketone Synthetic chemistry

Identical H-Bond Donor/Acceptor Profile with Increased MW: Efficient Property Modulation Without Introducing Additional Polarity

Despite a molecular weight increase of 14.02 Da (one methylene group) relative to the des-methyl analog (MW 211.34 vs. 197.32), the target compound retains an identical hydrogen-bond profile: 1 H-bond donor (secondary amine NH), 2 H-bond acceptors (ketone O + amine N), and the same TPSA of 29.1 Ų . This means the 4-methyl substituent adds lipophilicity and steric bulk without increasing polarity or H-bond capacity—an uncommon combination that allows modulation of LogP and shape independently of TPSA and H-bond parameters during lead optimization [1].

Hydrogen bonding Molecular weight efficiency Property-based design Ligand efficiency

Recommended Procurement and Application Scenarios for 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one


CNS-Targeted Lead Optimization Requiring Elevated LogP Without TPSA Penalty

For medicinal chemistry programs targeting central nervous system indications where passive blood-brain barrier penetration is critical, this compound provides a LogP of 2.63 with a TPSA of only 29.1 Ų—both parameters within favorable CNS drug space . The 4-methyl substituent on the piperidine ring adds lipophilicity (ΔLogP +0.25 vs. the des-methyl analog) without increasing TPSA or H-bond count , making it suitable for SAR exploration where lipophilicity-driven potency gains are needed without compromising brain penetration. Procurement is recommended as a late-stage building block for CNS lead series where the 4-methylpiperidine motif has been identified as potency-enhancing.

Fragment-Based Drug Discovery Libraries Requiring 3D-Constrained Piperidine Scaffolds

Fragment-based drug discovery (FBDD) increasingly prioritizes 3D-enriched, conformationally restricted fragments over flat aromatic compounds . The target compound, with only 2 rotatable bonds, a sterically encumbered pivaloyl ketone, and a chiral center at the piperidine 2-position, offers a defined 3D shape suitable for fragment library inclusion. Its MW (211 Da) places it at the upper boundary of fragment space (typically <300 Da), while its physicochemical profile (LogP 2.63, TPSA 29.1 Ų) aligns with lead-like property guidelines [1]. Procurement is recommended for diversity-oriented screening libraries seeking underrepresented piperidine-based 3D fragments.

Chemoselective Synthetic Routes Exploiting Sterically Differentiated Ketone Reactivity

Synthetic chemists designing multi-step sequences that require chemoselective manipulation of ketone functional groups should consider this compound for its sterically hindered pivaloyl-type carbonyl. The tert-butyl-flanked ketone exhibits reduced reactivity toward nucleophilic addition compared with unhindered cyclic or acyclic ketones , enabling selective transformations at less hindered electrophilic sites in the same molecule. This compound is suitable as a synthetic intermediate where orthogonal ketone reactivity is required, such as in the synthesis of spirocyclic piperidine derivatives or in prodrug strategies employing pivaloyl-based protecting groups.

Structure-Activity Relationship Studies Comparing 4-Methylpiperidine vs. Unsubstituted Piperidine Pharmacophores

For SAR campaigns investigating the impact of piperidine ring substitution on target binding, the target compound and its des-methyl analog (CAS 1935094-21-5) form a matched molecular pair differing only by the 4-methyl group . This pair enables the direct assessment of the 4-methyl substituent's contribution to potency, selectivity, and ADME properties without confounding changes in H-bond profile or TPSA [1]. Procurement of both compounds as a matched pair is recommended for systematic SAR exploration of piperidine substitution effects in lead series.

Quote Request

Request a Quote for 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.